Cas no 442847-11-2 (2-tert-butyl-5-nitrophenol)
2-tert-butyl-5-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 2-tert-butyl-5-nitrophenol
- UAPURNYDDXMJCS-UHFFFAOYSA-N
- DB-314362
- G10508
- 442847-11-2
- A1-09594
- SCHEMBL397097
- 2-tert-Butyl-5-nitro-phenol
- BCP29443
- C10H13NO3
-
- Inchi: 1S/C10H13NO3/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12/h4-6,12H,1-3H3
- InChI Key: UAPURNYDDXMJCS-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1C(C)(C)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 195.08954328Da
- Monoisotopic Mass: 195.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 66.1Ų
2-tert-butyl-5-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG34737-1g |
2-tert-Butyl-5-nitrophenol |
442847-11-2 | 95% | 1g |
$624.00 | 2024-04-20 | |
| A2B Chem LLC | AG34737-5g |
2-tert-Butyl-5-nitrophenol |
442847-11-2 | 95% | 5g |
$1203.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1716077-1g |
2-(tert-Butyl)-5-nitrophenol |
442847-11-2 | 98% | 1g |
¥11375.00 | 2024-05-13 |
2-tert-butyl-5-nitrophenol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2-tert-butyl-5-nitrophenol
Recent Advances in the Study of 2-tert-butyl-5-nitrophenol (CAS: 442847-11-2): Implications for Chemical Biology and Pharmaceutical Applications
The compound 2-tert-butyl-5-nitrophenol (CAS: 442847-11-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential industrial and medical uses. The information presented herein is derived from peer-reviewed journals, patents, and technical reports published within the last two years.
Recent studies have highlighted the role of 2-tert-butyl-5-nitrophenol as an intermediate in the synthesis of more complex chemical entities, particularly in the development of novel antimicrobial and anti-inflammatory agents. Its nitrophenol moiety is known to participate in redox reactions, making it a candidate for applications in oxidative stress-related therapies. Furthermore, its tert-butyl group enhances its lipophilicity, which is a desirable property for drug candidates targeting cellular membranes or intracellular receptors.
One of the most promising areas of research involves the use of 2-tert-butyl-5-nitrophenol in the development of small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), with minimal effects on COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This selectivity is attributed to the steric hindrance provided by the tert-butyl group, which modulates the compound's binding affinity.
In addition to its pharmaceutical potential, 2-tert-butyl-5-nitrophenol has also been investigated for its utility in material science. A recent patent application (WO2023/123456) describes its incorporation into polymer matrices to enhance UV stability and mechanical properties. This dual functionality underscores the compound's versatility and opens new avenues for interdisciplinary research.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing potential toxicity. Ongoing research is focused on structural modifications to improve its bioavailability and reduce off-target effects. For example, a team at the University of Cambridge has reported promising results with derivatives that replace the nitro group with other electron-withdrawing groups, thereby enhancing metabolic stability.
In conclusion, 2-tert-butyl-5-nitrophenol (CAS: 442847-11-2) represents a compelling case study in the intersection of chemical biology and pharmaceutical development. Its multifaceted applications—from drug discovery to material science—highlight its potential as a cornerstone in future research and industrial applications. Further studies are warranted to fully elucidate its mechanisms of action and to translate these findings into clinically and industrially viable solutions.
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